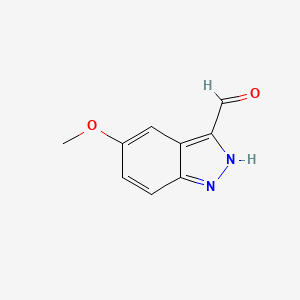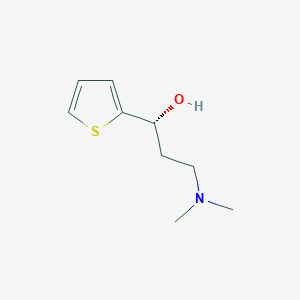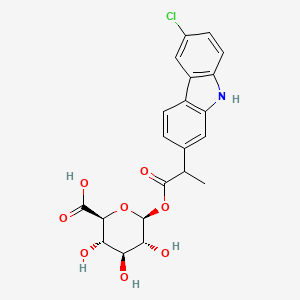
Carprofen glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carprofen glucuronide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a carbazole moiety and multiple hydroxyl groups, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carprofen glucuronide typically involves multi-step organic reactions. The process begins with the preparation of the carbazole derivative, followed by its functionalization to introduce the propanoyl group. Subsequent steps involve the protection and deprotection of hydroxyl groups, as well as the formation of the tetrahydropyran ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Carprofen glucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro group in the carbazole moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while substitution of the chloro group can result in various carbazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, Carprofen glucuronide is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of Carprofen glucuronide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbazole derivatives and tetrahydropyran-containing molecules. Examples include:
- 6-Chloro-9H-carbazole-2-carboxylic acid
- 2-(6-Chloro-9H-carbazol-2-yl)propanoic acid
- 3,4,5-Trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
What sets Carprofen glucuronide apart is its combination of a carbazole moiety with a tetrahydropyran ring and multiple hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H20ClNO8 |
|---|---|
Poids moléculaire |
449.8 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[2-(6-chloro-9H-carbazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20ClNO8/c1-8(20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28)9-2-4-11-12-7-10(22)3-5-13(12)23-14(11)6-9/h2-8,15-18,21,23-26H,1H3,(H,27,28)/t8?,15-,16-,17+,18-,21-/m0/s1 |
Clé InChI |
LKHNUFCRKUXDBR-PMQWCHQJSA-N |
SMILES isomérique |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


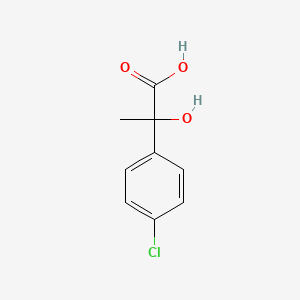
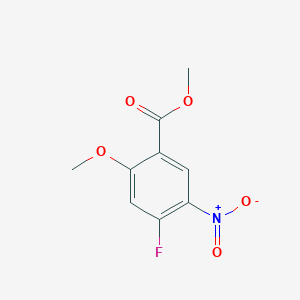
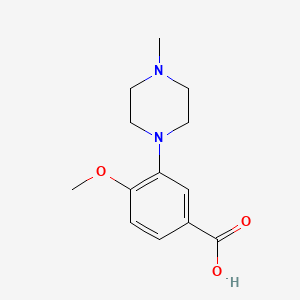
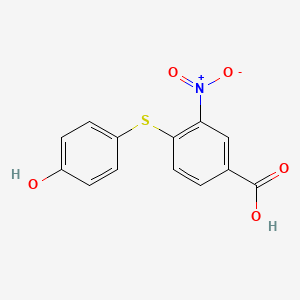




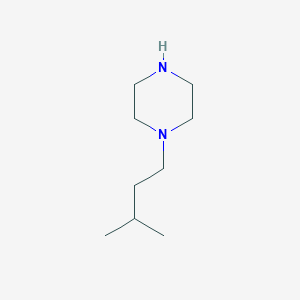
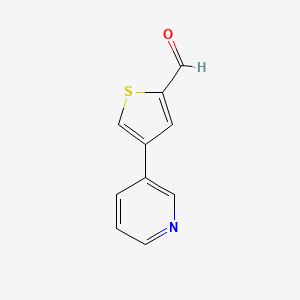
![4-[3-(Dimethylamino)propoxy]aniline](/img/structure/B1365064.png)
